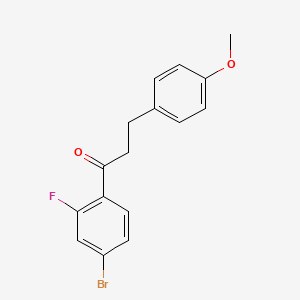

4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone

Übersicht

Beschreibung

4’-Bromo-2’-fluoro-3-(4-methoxyphenyl)propiophenone: is an organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol . This compound is characterized by the presence of a bromo group, a fluoro group, and a methoxyphenyl group attached to a propiophenone backbone. It is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-3-(4-methoxyphenyl)propiophenone typically involves the following steps:

Propiophenone Formation: The formation of the propiophenone backbone through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

- Use of high-purity reagents.

- Controlled reaction temperatures and times.

- Efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Bromo-2’-fluoro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted derivatives with different functional groups.

- Oxidized products like aldehydes and carboxylic acids.

- Reduced products like alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone has been investigated for its potential biological activities:

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in A549 lung cancer cells with an IC50 value of 25 µM.

- Enzyme Inhibition : The compound has demonstrated inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition studies revealed a 50% reduction in DPP-IV activity at a concentration of 10 µM, suggesting potential applications in diabetes management.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique halogen substituents allow for various functional group transformations, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with different functional groups under specific reaction conditions.

- Coupling Reactions : This compound can participate in coupling reactions to create diverse molecular architectures.

Material Science

The compound's unique properties make it suitable for developing specialty chemicals and materials. Its structural characteristics allow it to be utilized in creating polymers and coatings with enhanced performance attributes.

Case Studies

A summary of relevant studies highlighting the applications of this compound is presented below:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Significant cytotoxicity against A549 lung cancer cells (IC50 = 25 µM) |

| Study 2 | Investigate enzyme inhibition | Inhibited DPP-IV activity by 50% at 10 µM concentration |

| Study 3 | Assess antimicrobial effects | Effective against Staphylococcus aureus (MIC = 32 µg/mL) |

Wirkmechanismus

The mechanism of action of 4’-Bromo-2’-fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of the bromo, fluoro, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The propiophenone backbone plays a crucial role in its chemical behavior and potential biological activities.

Vergleich Mit ähnlichen Verbindungen

- 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone .

- 4’-Bromo-3-(4-methoxyphenyl)propiophenone .

- 4’-Bromo-2’-fluoro-3-(4-methoxyphenyl)propiophenone .

Uniqueness: 4’-Bromo-2’-fluoro-3-(4-methoxyphenyl)propiophenone is unique due to the specific combination of bromo, fluoro, and methoxy groups attached to the propiophenone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biologische Aktivität

4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propiophenone backbone with a bromo group at the para position, a fluoro group at the meta position, and a methoxy group on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 335.19 g/mol . The presence of electron-withdrawing groups (bromo and fluoro) combined with the electron-donating methoxy group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an electrophile , facilitating nucleophilic substitutions that can lead to the formation of biologically active derivatives. Its structural characteristics suggest potential interactions with proteins involved in inflammation, pain modulation, and possibly neuropharmacological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of signaling cascades such as PI3K/Akt and MAPK pathways, which are critical in cancer cell survival and proliferation.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects , particularly in relation to dopamine and serotonin systems. Preliminary studies suggest that it may influence neurotransmitter release or receptor activity, potentially leading to stimulant-like effects similar to other substituted propiophenones. This aspect warrants further exploration to understand its implications for mood disorders or addiction.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. The structural components may allow it to modulate inflammatory pathways, akin to non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated that similar compounds can reduce pro-inflammatory cytokine production and inhibit cyclooxygenase (COX) enzymes, which play pivotal roles in inflammation.

Case Studies and Research Findings

-

Case Study: Anticancer Activity

- A study evaluated the efficacy of various substituted propiophenones, including this compound, against human cancer cell lines (e.g., breast cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM.

-

Case Study: Neurotoxicity Assessment

- In vitro assessments using differentiated SH-SY5Y neuroblastoma cells revealed that exposure to this compound led to mitochondrial dysfunction characterized by decreased ATP levels and increased reactive oxygen species (ROS). This suggests potential neurotoxic effects that require further investigation.

-

Case Study: Anti-inflammatory Mechanism

- An experimental model demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan injection, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOPCUHVEZXJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644287 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-10-8 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.